molecular formula C11H9N5O2 B8677006 1-Methyl-5-phthalimidomethyltetrazole

1-Methyl-5-phthalimidomethyltetrazole

Cat. No.: B8677006
M. Wt: 243.22 g/mol
InChI Key: LSAYOKLEBDXEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-phthalimidomethyltetrazole is a tetrazole derivative featuring a methyl group at position 1 of the tetrazole ring and a phthalimidomethyl substituent at position 5. The phthalimidomethyl group consists of a phthalimide moiety (C₈H₅NO₂) linked via a methylene bridge, introducing significant steric bulk and electronic complexity compared to simpler alkyl or aryl substituents. Tetrazoles are heterocyclic compounds valued for their metabolic stability, hydrogen-bonding capacity, and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C11H9N5O2

Molecular Weight

243.22 g/mol

IUPAC Name

2-[(1-methyltetrazol-5-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C11H9N5O2/c1-15-9(12-13-14-15)6-16-10(17)7-4-2-3-5-8(7)11(16)18/h2-5H,6H2,1H3

InChI Key

LSAYOKLEBDXEPV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 1-Methyl-5-phthalimidomethyltetrazole with structurally related tetrazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Structural Variations
  • This compound: Position 1: Methyl group. Position 5: Phthalimidomethyl group (C₈H₅NO₂-CH₂-). Key Features: The phthalimidomethyl group introduces aromaticity, amide functionality, and steric hindrance, which may enhance thermal stability or intermolecular interactions in biological systems .
  • 1-(4’-Substituted aryl)-5-methyl-1H-tetrazoles (e.g., 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole): Position 1: Aryl groups (e.g., 4’-chlorophenyl, 4’-bromophenyl). Position 5: Methyl group. These compounds exhibit moderate yields (e.g., 65–85%) and melting points ranging from 148–220°C, as reported in synthesis studies .
  • 1-Methyl-5-phenyltetrazole :

    • Position 1: Methyl group.
    • Position 5: Phenyl group.
    • Molecular Weight : 160.18 g/mol (vs. estimated higher MW for the phthalimidomethyl analog).
    • Key Features : The phenyl group provides simpler aromaticity compared to phthalimidomethyl, likely reducing steric hindrance and synthetic complexity .
  • 5-(Methylthio)-1H-tetrazole :

    • Position 5: Methylthio group (-SCH₃).
    • Applications : Used in pharmaceuticals (e.g., Olmesartan Medoxomil) and analyzed via HPLC, FTIR, and ICP. The sulfur atom may confer redox activity or metal-binding capacity .

Stability and Reactivity :

  • Phthalimidomethyl’s amide group could enhance hydrolytic stability compared to methylthio or simple aryl groups. However, steric bulk may reduce reactivity in further functionalization reactions .

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